4-Ethynyl-4'-nitro-1,1'-biphenyl
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Overview
Description
4-Ethynyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H9NO2 It consists of a biphenyl structure with an ethynyl group at the 4-position and a nitro group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Sonogashira Coupling: The 4-nitrobiphenyl undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl protecting group, yielding 4-Ethynyl-4’-nitro-1,1’-biphenyl.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Concentrated nitric acid, sulfuric acid, halogens, and Lewis acids.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts, copper(I) iodide, and ethynyltrimethylsilane.
Major Products Formed
Reduction: 4-Ethynyl-4’-amino-1,1’-biphenyl.
Coupling Reactions: Various substituted biphenyl derivatives depending on the coupling partner.
Scientific Research Applications
4-Ethynyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Sensors: The compound’s unique electronic properties make it a candidate for use in chemical sensors and molecular electronics.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4’-nitro-1,1’-biphenyl depends on the specific application and the chemical environment. In general, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl ring. The ethynyl group can participate in π-π interactions and conjugation, affecting the compound’s electronic properties. These interactions can modulate the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitro group, making it less electron-deficient.
4-Nitrobiphenyl: Lacks the ethynyl group, resulting in different reactivity and electronic properties.
4-Ethynyl-4’-amino-1,1’-biphenyl: The amino group is an electron-donating group, contrasting with the electron-withdrawing nitro group.
Uniqueness
4-Ethynyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both an electron-withdrawing nitro group and an ethynyl group, which together influence the compound’s reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
180056-60-4 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-ethynyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H9NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h1,3-10H |
InChI Key |
MWABQZBKHRECMI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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